

A Comparative Analysis of Rapastinel and Ketamine on Dendritic Spine Plasticity

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Compound of Interest

Compound Name: *Rapastinel Trifluoroacetate*

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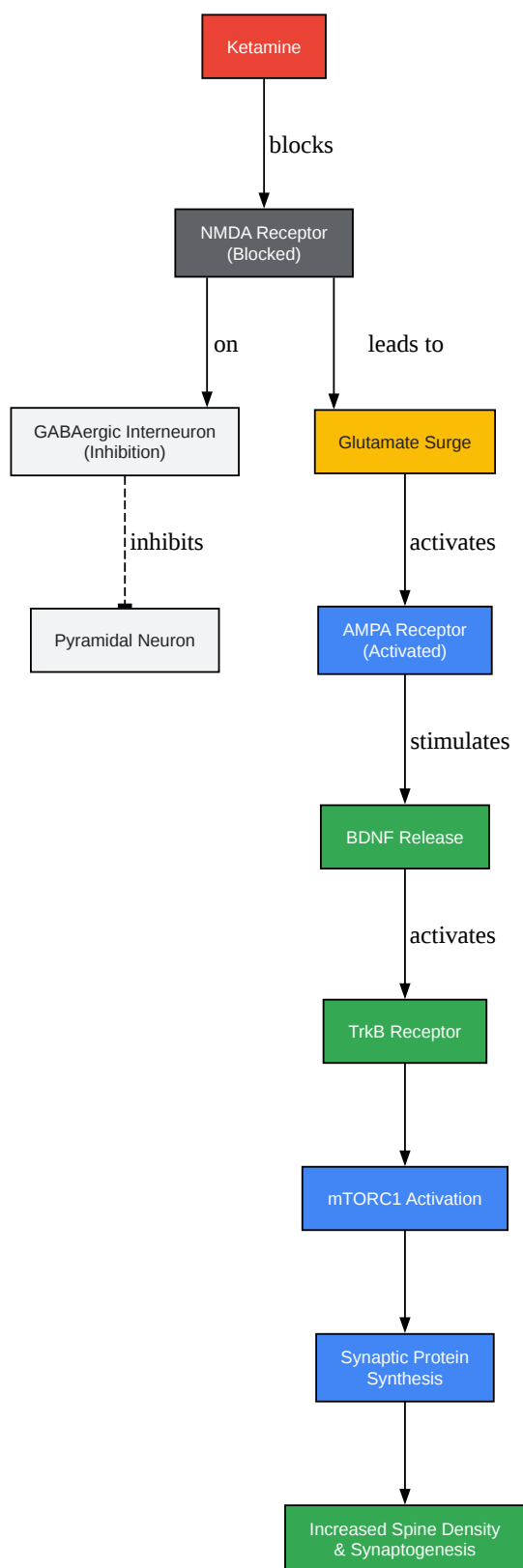
For Researchers, Scientists, and Drug Development Professionals

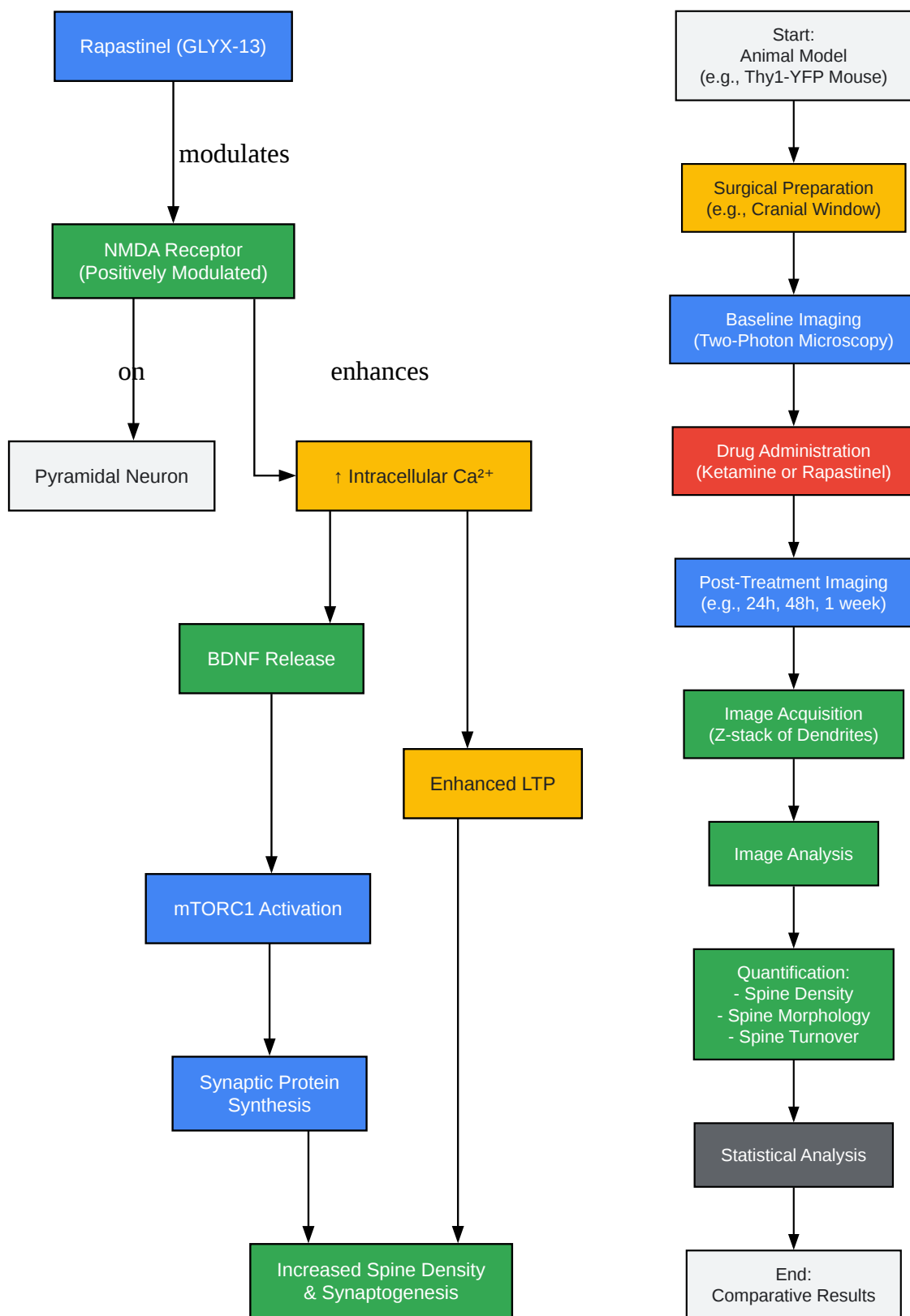
The discovery of rapid-acting antidepressants has shifted the focus of depression research towards synaptic plasticity and the glutamatergic system. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, and Rapastinel (GLYX-13), an NMDA receptor positive modulator, have both demonstrated the ability to produce rapid and sustained antidepressant effects.[1][2][3][4] A key mechanism underlying these effects is their ability to induce synaptogenesis, often measured by changes in dendritic spine density. This guide provides a side-by-side analysis of Rapastinel and ketamine, focusing on their distinct mechanisms of action and their convergent effects on dendritic spine density, supported by experimental data.

Contrasting and Convergent Signaling Pathways

While both ketamine and Rapastinel ultimately promote synaptogenesis, their initial actions on the NMDA receptor are opposing.[4] Ketamine is an NMDA receptor antagonist, whereas Rapastinel acts as a positive allosteric modulator, enhancing receptor function.[1][3][4]

Ketamine's Mechanism of Action: A leading hypothesis for ketamine's action involves the preferential blockade of NMDA receptors on GABAergic interneurons.[3][5] This reduces inhibitory tone, leading to a surge in glutamate release. The subsequent activation of AMPA receptors on pyramidal neurons triggers depolarization, calcium influx, and the release of brain-derived neurotrophic factor (BDNF). This cascade activates the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for the synthesis of synaptic proteins and the formation of new dendritic spines.[5][6][7][8]





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